2-(Methylsulfonyl)ethanesulfinamide

Description

Properties

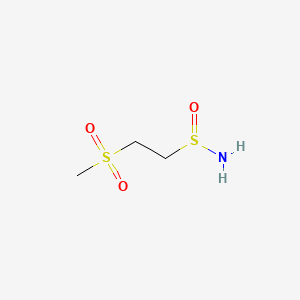

Molecular Formula |

C3H9NO3S2 |

|---|---|

Molecular Weight |

171.2 g/mol |

IUPAC Name |

2-methylsulfonylethanesulfinamide |

InChI |

InChI=1S/C3H9NO3S2/c1-9(6,7)3-2-8(4)5/h2-4H2,1H3 |

InChI Key |

XMXAYVWEMXWSMY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCS(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)ethanesulfinamide typically involves the reaction of ethanesulfinamide with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)ethanesulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfinamide group to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

2-(Methylsulfonyl)ethanesulfinamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)ethanesulfinamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl and sulfinamide groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in drug development .

Comparison with Similar Compounds

The provided evidence focuses on sulfonylurea herbicides, which share structural motifs with 2-(Methylsulfonyl)ethanesulfinamide, particularly sulfonyl groups. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Observations :

- Sulfonyl Group : All compounds contain sulfonyl (–SO₂–) groups, which enhance polarity and stability. However, in sulfonylureas, this group bridges aromatic (benzoate) and heterocyclic (triazine) moieties, enabling herbicidal activity via acetolactate synthase (ALS) inhibition . In contrast, this compound lacks this triazine-benzoate framework, suggesting divergent reactivity or applications.

- Sulfinamide vs. Sulfonylurea : The sulfinamide group (–S(O)NH₂) in the target compound is distinct from the sulfonylurea (–SO₂NHC(O)NH–) linkage in herbicides. Sulfinamides are more nucleophilic and less hydrolytically stable than sulfonylureas, which may limit environmental persistence but expand synthetic utility.

Physicochemical Properties

While explicit data for this compound is absent in the evidence, inferences can be drawn:

- Solubility : The methylsulfonyl group increases hydrophilicity compared to aryl-containing sulfonylureas, which rely on ester groups for lipid membrane penetration.

- Stability : Sulfinamides are prone to oxidation to sulfonamides, unlike sulfonylureas, which resist degradation under ambient conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Methylsulfonyl)ethanesulfinamide with high purity?

- Methodological Answer : Synthesis typically involves sequential sulfonation and amidation steps. For example:

Sulfonation : React methanesulfonyl chloride with ethanesulfinic acid under controlled pH (8–9) in anhydrous dichloromethane at 0–5°C.

Amidation : Introduce ammonia or a primary amine to form the sulfinamide group.

-

Optimization : Yield and purity depend on solvent choice (e.g., THF for polar intermediates), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonation).

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Reaction Step Conditions Yield Sulfonation 0–5°C, pH 8.5 75–85% Amidation RT, 12 hrs 60–70%

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the methylsulfonyl group shows a singlet at δ 3.1 ppm (¹H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 183.05) .

- Infrared Spectroscopy (IR) : Peaks at 1150 cm⁻¹ (S=O stretch) and 3300 cm⁻¹ (N-H bend) confirm functional groups .

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30) .

Q. How should researchers ensure the stability of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis/oxidation.

- Degradation Monitoring : Perform periodic HPLC analysis to detect sulfonic acid byproducts (>5% degradation indicates compromised stability) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., alkyl chains, aryl groups) and evaluate effects on solubility (logP) and bioactivity.

- Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorometric assays. Correlate IC₅₀ values with substituent electronegativity .

- Computational Modeling : Use DFT calculations to predict binding affinities to active sites (e.g., AutoDock Vina) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

-

Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH 7.4, 37°C).

-

Control Experiments : Include positive controls (e.g., acetazolamide for enzyme inhibition) and validate via dose-response curves.

-

Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to reconcile variability in IC₅₀ values .

Study IC₅₀ (µM) Cell Line pH A 12.3 ± 1.2 HepG2 7.4 B 28.5 ± 3.1 HEK293 6.8

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) at 1–5 mol%.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for intermediate stability.

- Real-Time Monitoring : Use in-situ FTIR to track reaction progress and adjust parameters dynamically .

Q. What methodologies are employed to assess the toxicological profile of this compound in preclinical models?

- Methodological Answer :

- Acute Toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models; monitor mortality and organ histopathology over 14 days.

- Genotoxicity : Conduct Ames tests (TA98 strain) to detect mutagenic potential.

- Regulatory Compliance : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (bacterial reverse mutation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.